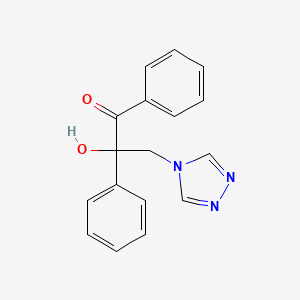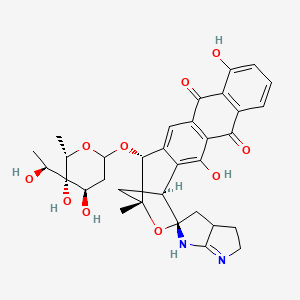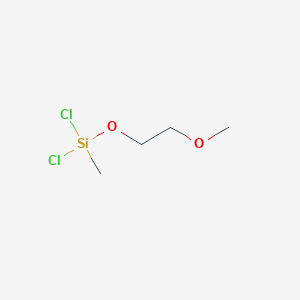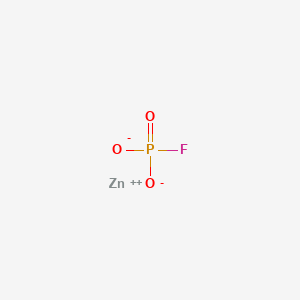
Zinc fluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc fluorophosphate is a chemical compound that combines zinc, fluorine, and phosphate ions. It is known for its unique structural properties and potential applications in various fields, including energy storage and catalysis. The compound’s ability to form stable frameworks makes it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc fluorophosphate can be synthesized using hydrothermal methods. This involves reacting zinc oxide with hydrofluoric acid and phosphoric acid under controlled temperature and pressure conditions. The reaction typically takes place at temperatures around 250°C, resulting in the formation of a crystalline this compound structure .
Industrial Production Methods: In industrial settings, this compound is produced through similar hydrothermal processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced reactors and continuous monitoring of reaction parameters are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Zinc fluorophosphate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an oxidizing agent.
Reduction: The compound can also be reduced under specific conditions.
Substitution: this compound can undergo substitution reactions, where one or more of its ions are replaced by other ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions often involve reagents like sodium fluoride or ammonium phosphate.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield zinc oxide and phosphate derivatives, while substitution reactions can produce various fluorophosphate compounds .
Wissenschaftliche Forschungsanwendungen
Zinc fluorophosphate has a wide range of applications in scientific research:
Energy Storage: It is used as a cathode material in zinc-ion batteries due to its ability to intercalate zinc ions efficiently.
Catalysis: The compound’s unique structure makes it an effective catalyst in various chemical reactions.
Biological Applications: Research is ongoing to explore its potential in biological systems, including drug delivery and imaging.
Industrial Applications: this compound is used in the production of advanced materials and coatings due to its stability and reactivity.
Wirkmechanismus
The mechanism by which zinc fluorophosphate exerts its effects involves its ability to interact with other ions and molecules. In energy storage applications, the compound’s structure allows for the reversible intercalation of zinc ions, facilitating efficient charge and discharge cycles. The molecular targets and pathways involved include the zinc ion transport channels and the phosphate framework, which provide stability and conductivity .
Vergleich Mit ähnlichen Verbindungen
Iron-based fluorophosphate (Na2FePO4F): Used as a cathode material in zinc-ion batteries.
Vanadium fluorophosphate (Na3V2O2(PO4)2F): Known for its high energy density and stability.
Zinc-aluminium-nitrate layered double hydroxide: Used in various industrial applications due to its high anionic exchange capacity.
Uniqueness of Zinc Fluorophosphate: this compound stands out due to its unique combination of zinc, fluorine, and phosphate ions, which provide a stable and efficient framework for various applications. Its ability to intercalate zinc ions efficiently makes it particularly valuable in energy storage technologies .
Eigenschaften
CAS-Nummer |
68705-59-9 |
|---|---|
Molekularformel |
FO3PZn |
Molekulargewicht |
163.4 g/mol |
IUPAC-Name |
zinc;fluoro-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/FH2O3P.Zn/c1-5(2,3)4;/h(H2,2,3,4);/q;+2/p-2 |
InChI-Schlüssel |
SSFRJJARVXKYME-UHFFFAOYSA-L |
Kanonische SMILES |
[O-]P(=O)([O-])F.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





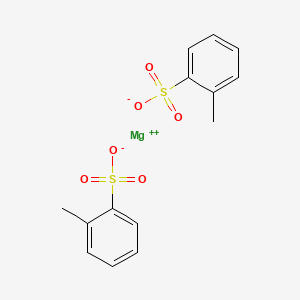
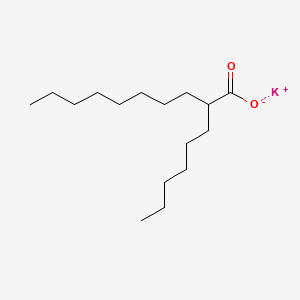

![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
